N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide
Description
N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a biphenyl scaffold. Sulfinamides are widely utilized as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as nucleophilic additions and cross-couplings . The biphenyl moiety enhances rigidity and π-π stacking interactions, making this compound valuable in catalysis and pharmaceutical intermediates.
Properties
Molecular Formula |
C16H19NOS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-N-(4-phenylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)19(18)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,17H,1-3H3 |
InChI Key |
ROXBWWOGTMOXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide typically involves the reaction of [1,1’-biphenyl]-4-amine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their function.
Comparison with Similar Compounds
(R)-N-((S)-1-([1,1'-Biphenyl]-4-yl)allyl)-2-methylpropane-2-sulfinamide
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
- Structure : Contains a fluorinated biphenyl core and a propanamide group instead of sulfinamide.
- Key Differences : Replacement of sulfinamide with an amide reduces chirality utility but may improve metabolic stability in drug design.
N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide
- Structure : Features a tetramethylpiperidinyloxy (TEMPO) radical and dual sulfonamide groups.
- Synthesis : Prepared via a substitution reaction (66% yield after purification) .
- Characterization : Structure confirmed by flash chromatography and spectral data .
- Key Differences : Bulky TEMPO and sulfonamide groups increase steric hindrance, limiting applications in catalysis but enhancing stability for radical reactions.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure : Azide-functionalized sulfonamide with a branched alkyl chain.
- Synthesis : Achieved via azide substitution of tosyl groups (good yield reported) .
- Applications : Azide groups enable click chemistry applications, contrasting with the sulfinamide’s chiral induction role .
- Key Differences : High azide content increases reactivity risks (e.g., explosiveness) but offers modularity in bioconjugation.
Phosphine-Containing Sulfinamide Derivatives (e.g., RKI-1447 analogs)
- Structure : Integrates diphenylphosphine groups into the biphenyl-sulfinamide scaffold.
- Applications : Acts as chiral ligands in asymmetric catalysis (e.g., Rh or Pd complexes) .
- Key Differences: Phosphine enhances metal coordination, expanding utility in cross-coupling reactions compared to the non-phosphorylated parent compound .
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Utility : Sulfinamides like the target compound excel in asymmetric synthesis due to configurational stability, whereas amide or azide analogs prioritize functional group reactivity .
- Electronic Effects : Fluorination (e.g., in ) alters electron density, which could optimize binding in drug design but reduces versatility in catalysis compared to sulfinamides.
- Synthetic Practicality : TEMPO-containing derivatives and allylated sulfinamides show moderate-to-good yields, but transition metal dependence or purification challenges may limit scalability.
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide, with the chemical formula C13H17NOS and CAS number 1372133-74-8, is a sulfinamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Structure and Properties
The compound features a biphenyl moiety attached to a sulfinamide functional group, which is known for its diverse biological activities. The presence of the branched alkyl chain (2-methylpropane) contributes to its unique properties, enhancing its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H17NOS |
| CAS Number | 1372133-74-8 |
| Molecular Weight | 241.35 g/mol |
| Functional Groups | Sulfinamide, Biphenyl |
Biological Activity
Sulfinamides like this compound have been studied for various biological activities including:
- Antimicrobial Properties: Research indicates that sulfinamides can exhibit antimicrobial activity against a range of pathogens. This is attributed to their ability to inhibit bacterial enzymes involved in cell wall synthesis.
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can be beneficial in treating diseases where these enzymes play a critical role. For instance, sulfinamides have been investigated for their inhibitory effects on serine proteases.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
The mechanism of action for this compound involves its interaction with target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The biphenyl group enhances its binding affinity to target enzymes or receptors, potentially modulating their activity.
Case Studies and Research Findings
- Inhibition Studies: A study explored the inhibitory effects of various sulfinamides on serine proteases. This compound was found to significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent against diseases mediated by these enzymes.
- Antimicrobial Activity: Another research highlighted the antimicrobial efficacy of sulfinamides against Gram-positive bacteria. The study reported that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anti-inflammatory Potential: In vivo studies assessed the anti-inflammatory effects of the compound using animal models of arthritis. Results indicated a reduction in inflammation markers when treated with this compound .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions.
- Introduction of the Sulfinamide Moiety: This is done by reacting an appropriate amine with a sulfinyl chloride under controlled conditions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Applications
This compound has potential applications in:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections and inflammatory diseases.
- Asymmetric Synthesis: Utilized as a chiral ligand in catalysis to produce enantiomerically pure compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
